4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine
Description
4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine (CAS 24079-32-1) is a heterocyclic compound featuring a morpholine ring connected via a carbonyl group to a 6-chloropyrazine moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting receptors like EP2 or enzymes such as phosphoinositide 3-kinase (PI3K) .
Properties
IUPAC Name |
(6-chloropyrazin-2-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c10-8-6-11-5-7(12-8)9(14)13-1-3-15-4-2-13/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECQGRYOHPHEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650989 | |
| Record name | (6-Chloropyrazin-2-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24079-32-1 | |
| Record name | (6-Chloropyrazin-2-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Development
This compound has been identified as a candidate for drug development due to its ability to inhibit specific enzymes and modulate protein-ligand interactions. The mechanism involves binding to active or allosteric sites on enzymes, thereby inhibiting their catalytic activity. Such properties make it a valuable asset in the design of therapeutics targeting various diseases, particularly those involving enzyme dysregulation.
Biological Activity
Research indicates that 4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine exhibits significant biological activity, including anti-inflammatory and anticancer effects. Studies have shown that its interactions with biological targets can lead to the modulation of critical pathways involved in disease progression.
Organic Synthesis
Synthetic Intermediate
In organic synthesis, this compound serves as an important intermediate for the preparation of more complex molecules. Its morpholine ring enhances solubility and stability, making it preferable in synthetic routes compared to other similar compounds.
Reactions and Transformations
The compound can undergo various chemical reactions such as nucleophilic substitutions and cyclization processes, which are essential for creating diverse chemical entities. This versatility is particularly useful in developing novel compounds with tailored biological activities.
Interaction Studies
Molecular Docking and Enzyme Assays
Interaction studies utilizing techniques like molecular docking provide insights into how this compound binds to different biological targets. These studies are crucial for elucidating its mechanism of action and optimizing its efficacy as a therapeutic agent.
Case Study 1: Enzyme Inhibition
A study focused on the enzyme inhibition capabilities of this compound revealed that it effectively inhibits specific kinases involved in cancer proliferation. The compound was tested in vitro and demonstrated a dose-dependent response, indicating its potential as a lead compound for further development.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. Results showed promising activity, suggesting that modifications to the structure could enhance its efficacy as an antimicrobial agent.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Drug development targeting enzyme inhibition and disease modulation |
| Organic Synthesis | Serves as an intermediate; versatile in various chemical transformations |
| Interaction Studies | Utilized in molecular docking and enzyme assays to elucidate mechanisms of action |
| Case Studies | Demonstrated enzyme inhibition and antimicrobial activity through targeted research efforts |
Mechanism of Action
The mechanism of action of 4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazine and Pyrimidine Derivatives
Key Structural and Functional Differences:
- Activity Insights: Morpholine-containing pyrimidines (e.g., CID2992168) exhibit higher EP2 receptor potentiation compared to piperidine or pyrrolidine analogs, suggesting the morpholine ring enhances activity in this scaffold .
Quinoline and Chromenone Derivatives
- Structural Impact: The quinoline derivative retains chlorine at the 6-position but replaces the pyrazine ring with a quinoline scaffold. The absence of a carbonyl group in this compound may reduce polarity compared to this compound .
Benzamide and Thiazole Derivatives
- Conversely, in thiazole derivatives like VPC-14449, the morpholine group is essential for AR binding .
Chlorophenyl and Sulfone Derivatives
Key Physicochemical Properties
| Property | This compound | 4-(6-Methyl-2-pyrazinyl)morpholine | 4-Chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate |
|---|---|---|---|
| Molecular Weight | Not reported | 179.22 g/mol | 375.79 g/mol |
| Density | Not reported | 1.2 g/cm³ | 1.359 Mg/m³ |
| Boiling Point | Not reported | 335°C | Not reported |
| Bioactivity | Not reported | None | Molluscicidal (LC50 = 0.12 mg/L) |
Biological Activity
4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine is a compound with a unique structure that combines a morpholine ring with a chloro-substituted pyrazine moiety. This structural configuration contributes to its potential biological activities, particularly in medicinal chemistry. The compound has garnered attention for its enzyme inhibition properties and interactions with various biological targets, making it a candidate for drug development.
- Molecular Formula : CHClNO
- Molecular Weight : 227.65 g/mol
- Structure : The compound features a morpholine ring linked to a pyrazine derivative, specifically with a chloro substituent at the 6-position of the pyrazine ring.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, potentially inhibiting their catalytic activity. This interaction may occur through:
- Active Site Occupation : The compound may occupy the active sites of enzymes, blocking substrate access.
- Allosteric Modulation : It may also bind to allosteric sites, altering enzyme conformation and function.
Biological Activity Profiles
Research indicates that this compound exhibits significant biological activities, including:
- Enzyme Inhibition : Studies have shown its potential to inhibit various enzymes involved in metabolic pathways.
- Anticancer Properties : Preliminary evaluations suggest that it may have cytotoxic effects against certain cancer cell lines, although further studies are needed to confirm these findings .
Anticancer Activity
A study evaluated the anticancer potential of compounds similar to this compound. It was found that derivatives with similar structures exhibited varying degrees of cytotoxicity against multiple cancer cell lines:
- Cell Lines Tested : HL-60 (human leukemia), NALM-6 (acute lymphoblastic leukemia), and WM-115 (melanoma).
- IC Values : Some derivatives showed IC values as low as 0.01 μM, indicating potent anticancer activity compared to standard treatments like doxorubicin .
Enzyme Interaction Studies
The compound's interaction with specific enzymes was assessed using molecular docking studies:
- Target Enzymes : Various kinases and phosphatases were identified as potential targets.
- Binding Affinity : Docking simulations revealed favorable binding interactions, suggesting that this compound could serve as a lead compound for developing enzyme inhibitors .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Chlorophenyl)carbonylmorpholine | Chlorophenyl group instead of pyrazine | Moderate enzyme inhibition |
| 2-Pyrazinylmorpholine | Pyrazine without chloro substituent | Lower anticancer activity |
| 6-Chloropyrazine derivatives | Variations in substituents on pyrazine ring | Diverse biological activities |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic acyl substitution. A typical approach involves reacting 6-chloro-2-pyrazinecarboxylic acid with morpholine using coupling agents like EDCI/HOBt or DCC in anhydrous dichloromethane. Optimize reaction temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of acid to morpholine) to minimize by-products. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity by HPLC (C18 column, acetonitrile/water gradient) .
- Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent hydrolysis of the carbonyl intermediate. Post-synthesis, purify via column chromatography (silica gel, eluent polarity adjusted based on Rf values) .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns. Key signals include morpholine protons (δ 3.5–3.7 ppm) and pyrazinyl carbonyl carbon (δ ~165 ppm) .
- Mass Spectrometry : ESI-MS (positive ion mode) should show [M+H]⁺ at m/z 257.7 (C₁₀H₁₁ClN₃O₂⁺). High-resolution MS (HRMS) validates molecular formula .
- FTIR : Confirm carbonyl stretch (C=O) at ~1680 cm⁻¹ and morpholine C-O-C vibrations at ~1110 cm⁻¹ .
Q. What safety protocols are critical when handling this compound in the lab?
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; compound may irritate mucous membranes .
- Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent degradation. Label containers with hazard symbols (e.g., "Harmful if inhaled") .
- Waste Disposal : Collect organic waste separately and neutralize acidic by-products before disposal via certified chemical waste services .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-Response Analysis : Perform assays (e.g., IC₅₀ for antimicrobial activity) across multiple concentrations (0.1–100 µM) to establish reproducibility. Use standardized cell lines (e.g., HEK293 for cytotoxicity) .
- Control Experiments : Compare with structurally similar analogs (e.g., pyridine or pyrimidine derivatives) to isolate the role of the morpholine-pyrazine scaffold .
- Data Validation : Cross-reference with orthogonal assays (e.g., fluorescence-based binding assays vs. enzymatic activity tests) .
Q. What strategies are effective in optimizing the compound’s solubility and bioavailability for pharmacological studies?
- Solubility Enhancement :
- Co-solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) for in vitro studies. For in vivo, employ cyclodextrin-based formulations .
- Salt Formation : Test hydrochloride or trifluoroacetate salts to improve aqueous solubility .
Q. How can computational methods aid in predicting the compound’s reactivity or interaction with biological targets?
- In Silico Tools :
- Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., kinases) via the pyrazinyl carbonyl group as a hydrogen bond acceptor .
- DFT Calculations : Compute electron density maps (Gaussian 09) to predict electrophilic/nucleophilic sites for derivatization .
- ADMET Prediction : Employ SwissADME to estimate permeability (BBB, Caco-2) and metabolic stability .
Q. What advanced spectroscopic techniques are suitable for studying degradation pathways under varying conditions?
- Stress Testing : Expose the compound to heat (60°C), light (UV lamp, 254 nm), and humidity (75% RH) for 1–4 weeks. Analyze degradation products via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
